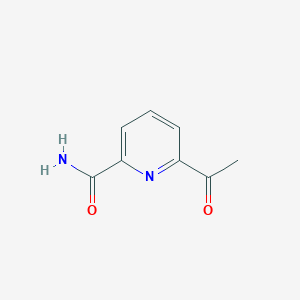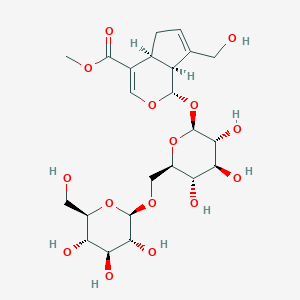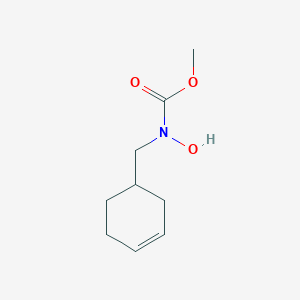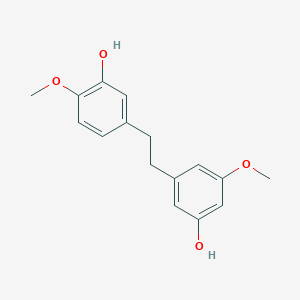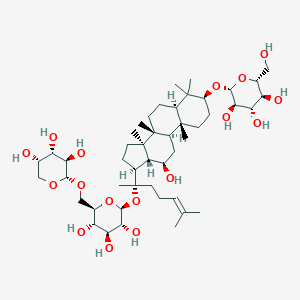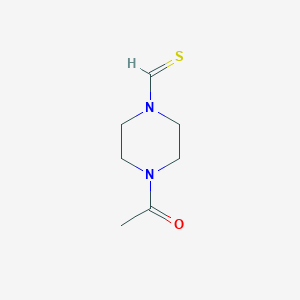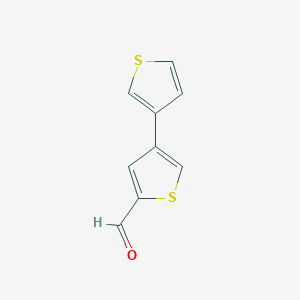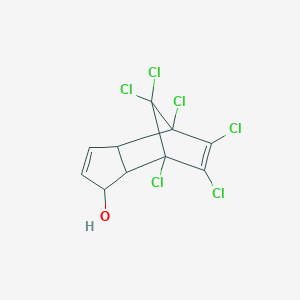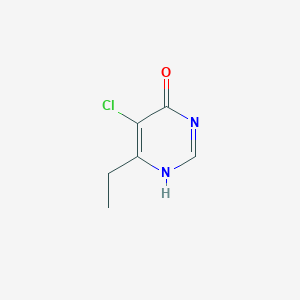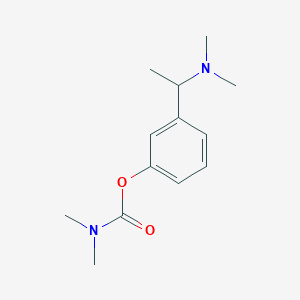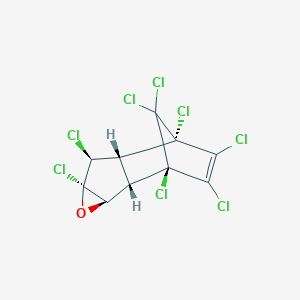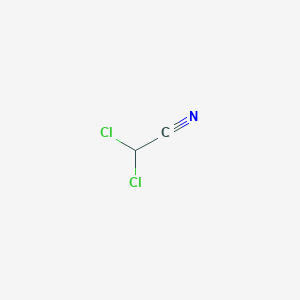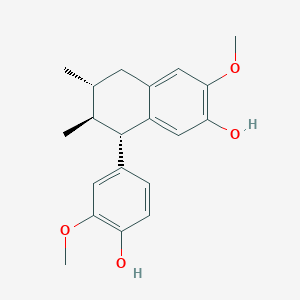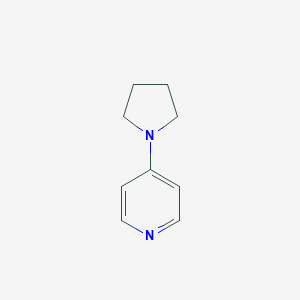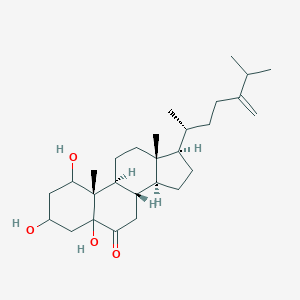
1,3,5-Trihydroxy-24-methylenecholestan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trihydroxy-24-methylenecholestan-6-one (THMC) is a steroidal compound that has gained attention in recent years due to its potential applications in scientific research. THMC has been found to exhibit various biochemical and physiological effects, making it a promising compound for further investigation.
Wirkmechanismus
The mechanism of action of 1,3,5-Trihydroxy-24-methylenecholestan-6-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemische Und Physiologische Effekte
1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1,3,5-Trihydroxy-24-methylenecholestan-6-one has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,3,5-Trihydroxy-24-methylenecholestan-6-one is its ability to inhibit the growth of cancer cells and induce apoptosis in vitro, making it a potential candidate for cancer therapy. Additionally, 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. However, one limitation of 1,3,5-Trihydroxy-24-methylenecholestan-6-one is its limited solubility in aqueous solutions, which could make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1,3,5-Trihydroxy-24-methylenecholestan-6-one. One area of interest is the potential use of 1,3,5-Trihydroxy-24-methylenecholestan-6-one in cancer therapy. Further investigation is needed to determine the efficacy of 1,3,5-Trihydroxy-24-methylenecholestan-6-one in vivo and to identify the specific mechanisms involved in its anti-tumor effects. Additionally, the anti-inflammatory effects of 1,3,5-Trihydroxy-24-methylenecholestan-6-one could be further explored in the context of various inflammatory diseases. Finally, the synthesis of 1,3,5-Trihydroxy-24-methylenecholestan-6-one could be optimized to improve its solubility and increase its potential for use in various experiments.
Synthesemethoden
1,3,5-Trihydroxy-24-methylenecholestan-6-one can be synthesized from cholesterol through a multi-step process that involves oxidation, reduction, and cyclization reactions. The first step involves the oxidation of cholesterol to yield 7-ketocholesterol. The 7-ketocholesterol is then reduced to yield 7-alpha-hydroxycholesterol, which undergoes cyclization to form 1,3,5-Trihydroxy-24-methylenecholestan-6-one.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. These properties make it a promising compound for further investigation in the field of scientific research. 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro, making it a potential candidate for cancer therapy. Additionally, 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
138777-11-4 |
|---|---|
Produktname |
1,3,5-Trihydroxy-24-methylenecholestan-6-one |
Molekularformel |
C28H46O4 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
(8S,9S,10S,13R,14S,17R)-1,3,5-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-24,29-30,32H,3,7-15H2,1-2,4-6H3/t18-,19?,20+,21-,22+,23+,24?,26-,27+,28?/m1/s1 |
InChI-Schlüssel |
RQXFIFSIGRFXOD-UDSYFKESSA-N |
Isomerische SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4([C@@]3(C(CC(C4)O)O)C)O)C |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(C(CC(C4)O)O)C)O)C |
Kanonische SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(C(CC(C4)O)O)C)O)C |
Synonyme |
1 alpha,3 beta,5 alpha-trihydroxy-24-methylenecholestan-6-one 1,3,5-TMCO 1,3,5-trihydroxy-24-methylenecholestan-6-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



